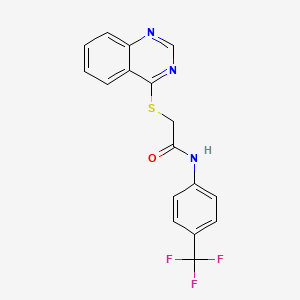
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as QTA, is a novel compound that has gained attention for its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a class of compounds that can be synthesized using 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
Antimalarial Applications
The 4(3H)-quinazolinone, a frequently encountered heterocycle, has broad applications including antimalarial . Given the structural similarity, it’s possible that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide could also have potential antimalarial applications.
Antitumor Applications
Quinazolinones have been found to have antitumor properties . Therefore, the compound could potentially be used in cancer research and treatment.
Anticonvulsant Applications
Quinazolinones are also known for their anticonvulsant properties . This suggests that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide could potentially be used in the development of anticonvulsant drugs.
Fungicidal Applications
Quinazolinones have been found to have fungicidal properties . This suggests that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide could potentially be used in the development of fungicides.
Antimicrobial Applications
Quinazolinones are known for their antimicrobial properties . This suggests that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide could potentially be used in the development of antimicrobial drugs.
Anti-inflammatory Applications
Quinazolinones are known for their anti-inflammatory properties . This suggests that 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide could potentially be used in the development of anti-inflammatory drugs.
Agrochemical Applications
The trifluoromethyl group in the compound suggests potential applications in agrochemicals . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
Mecanismo De Acción
Target of Action
Quinazolinones are a broad class of compounds known to have diverse biological activities. They have been studied for their potential antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The specific targets can vary widely depending on the specific compound and its functional groups.
Propiedades
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-5-7-12(8-6-11)23-15(24)9-25-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBADRNXZMYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
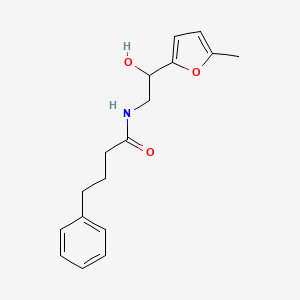

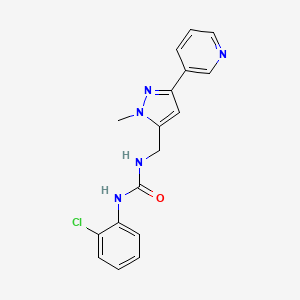

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
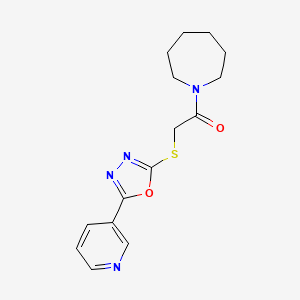
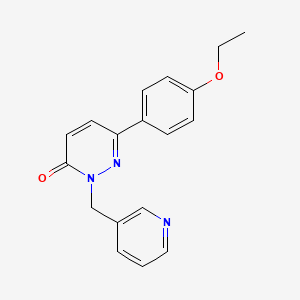
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)